
hexabromuro de platino(IV)
Descripción general
Descripción
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- is a useful research compound. Its molecular formula is Br6H2Pt and its molecular weight is 676.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Properties
The structural characteristics of platinate compounds influence their reactivity and interaction with biological systems. The hexabromo configuration allows for multiple coordination sites, enhancing its potential as a therapeutic agent.
Anticancer Activity
One of the most significant applications of platinate compounds is in cancer therapy. They function primarily through the following mechanisms:
- DNA Cross-Linking : Platinate compounds bind to DNA, causing cross-linking that disrupts DNA replication and transcription processes, leading to cell death.
- Activation of Apoptotic Pathways : The interference with DNA integrity activates cellular pathways that promote apoptosis, making them effective against rapidly dividing cancer cells.
Case Study : Research has demonstrated that hexabromo platinate compounds exhibit cytotoxic effects on various cancer cell lines, including ovarian and lung cancers. In vitro studies showed a dose-dependent increase in apoptosis markers when treated with these compounds.
Catalysis in Organic Synthesis
Platinate(2-) compounds are also utilized as catalysts in organic reactions due to their ability to facilitate various transformations:
- Hydrosilylation Reactions : They are effective in catalyzing the addition of silanes to alkenes and alkynes, which is crucial in the synthesis of organosilicon compounds.
- Cross-Coupling Reactions : These compounds can serve as catalysts in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for complex organic molecules.
Data Table 1: Catalytic Applications
Reaction Type | Role of Platinate(2-) | Example Products |
---|---|---|
Hydrosilylation | Catalyst | Silanes and siloxanes |
Cross-Coupling | Catalyst | Biaryl compounds |
Material Science
In material science, platinate compounds are explored for their properties in creating advanced materials:
- Conductive Polymers : They can be incorporated into polymer matrices to enhance electrical conductivity.
- Nanomaterials : Research is ongoing into the use of platinate nanoparticles for applications in sensors and electronic devices.
Case Study : A recent study investigated the incorporation of hexabromo platinate into conductive polymer films, resulting in improved electrical properties compared to traditional conductive fillers.
Safety and Handling Considerations
Due to the potential toxicity associated with platinum compounds, safety protocols must be strictly followed when handling platinate(2-, hexabromo-, dihydrogen). It is essential to conduct risk assessments and adhere to regulatory guidelines.
Mecanismo De Acción
Target of Action
Platinum compounds often target DNA in cells. They bind to the DNA and cause cross-linking, which can interfere with the cell’s ability to replicate its DNA and divide .
Mode of Action
When a platinum compound enters a cell, it can form covalent bonds with the DNA, causing the DNA strands to cross-link. This cross-linking distorts the DNA helix and can prevent normal DNA replication .
Biochemical Pathways
The cross-linking of DNA by platinum compounds can activate several biochemical pathways in the cell. These include pathways involved in DNA repair, cell cycle regulation, and apoptosis (programmed cell death) .
Pharmacokinetics
Platinum compounds are usually administered intravenously and are distributed throughout the body. They are often excreted in the urine. Factors such as the patient’s kidney function can affect the drug’s bioavailability .
Result of Action
The ultimate result of the action of platinum compounds is often cell death. By interfering with DNA replication, these drugs can prevent cells from dividing and growing. This can lead to the death of cancer cells .
Action Environment
The efficacy and stability of platinum compounds can be influenced by various environmental factors. For example, the presence of other chemicals in the cell can affect the drug’s ability to bind to DNA. Additionally, the drug’s stability can be affected by factors such as pH and temperature .
Actividad Biológica
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)-, also known as dipotassium hexabromoplatinate, is a coordination compound with significant biological activity. This article explores its properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Dipotassium hexabromoplatinate (BrKPt) features a platinum center coordinated with six bromine atoms. Its chemical structure contributes to its unique reactivity and biological interactions. The compound is classified under heavy metal complexes and has been studied for its potential applications in medicinal chemistry.
Biological Activity
Mechanisms of Action:
-
Antitumor Activity:
- Studies have demonstrated that hexabromoplatinate exhibits cytotoxic effects against various cancer cell lines. The mechanism is primarily attributed to the compound's ability to induce apoptosis and disrupt cellular proliferation pathways.
- Research indicates that the bromine atoms facilitate interaction with nucleic acids, leading to DNA damage and subsequent cell death .
-
Antimicrobial Properties:
- The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy is believed to stem from the disruption of microbial membranes and interference with metabolic processes.
- In vitro studies have reported that hexabromoplatinate can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition:
Research Findings
Case Studies:
- Cytotoxicity Assays:
- Microbial Growth Inhibition:
Data Tables
Propiedades
IUPAC Name |
hydron;platinum(4+);hexabromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHEFXBCNCSCK-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20596-34-3 | |
Record name | Dihydrogen hexabromoplatinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020596343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinate(2-), hexabromo-, hydrogen (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrogen hexabromoplatinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.